1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol
Description
Contextualizing Biphenyl (B1667301) Derivatives within Medicinal Chemistry Research
Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, represent a foundational structural motif in medicinal chemistry. rsc.org This scaffold's versatility has made it a central component in a wide array of pharmacologically active compounds. rsc.orgresearchgate.net The inherent stability and rigid, yet conformationally flexible, nature of the biphenyl unit allow it to effectively interact with biological targets.
Biphenyl derivatives have demonstrated a broad spectrum of biological activities, establishing them as privileged structures in drug discovery. rsc.orgresearchgate.netontosight.ai Their applications span numerous therapeutic areas, as detailed in the table below.
| Therapeutic Area | Examples of Biological Activity |
| Oncology | Anticancer, Antitumor, Anti-proliferative rsc.orgresearchgate.net |
| Infectious Diseases | Antifungal, Antibacterial, Antimicrobial, Antiviral rsc.orgresearchgate.net |
| Inflammation & Pain | Anti-inflammatory, Analgesic, Antipyretic researchgate.net |
| Cardiovascular | Antihypertensive rsc.orgresearchgate.net |
| Other | Immunosuppressant, Anti-diabetic, Anti-cholinesterase rsc.org |
The synthesis of functionalized biphenyl derivatives is a major focus of organic chemistry, with methods like the Suzuki-Miyaura cross-coupling reaction being instrumental in creating novel analogues for biological screening. rsc.orgacs.org This continuous exploration underscores the enduring importance of the biphenyl scaffold in the quest for new medicines. rsc.org
Significance of Fluorinated Biphenyl Scaffolds in Bioactive Compound Design
The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in modern medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov When applied to the biphenyl scaffold, fluorination can profoundly influence the compound's physicochemical and pharmacological properties. nih.govresearchgate.net
Fluorine's unique characteristics, such as its small size and high electronegativity, can lead to several beneficial modifications:
Metabolic Stability: Fluorine can be introduced to block sites on a molecule that are susceptible to metabolic breakdown by enzymes like cytochrome P450. acs.orgresearchgate.net This can increase the drug's half-life and bioavailability. elsevierpure.com
Enhanced Potency: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with its biological target. elsevierpure.com
Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body. nih.govelsevierpure.com
The deliberate placement of fluorine on the biphenyl framework allows chemists to fine-tune the properties of a lead compound. This approach has been so successful that approximately 25% of all approved pharmaceutical drugs contain at least one fluorine atom. elsevierpure.com Research has shown that the position of the fluorine atom on the biphenyl ring is critical, as it dictates the extent of metabolic changes and biological activity. nih.govresearchgate.net
Overview of Current Research Trajectories for 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol and its Analogues
Direct research specifically naming this compound is limited in publicly available literature. However, its structure is exceptionally similar to the well-known nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen (B1673479). This close structural relationship places it firmly within the research trajectory of Flurbiprofen and its analogues.
Flurbiprofen, chemically known as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid, is a potent inhibitor of prostaglandin (B15479496) synthesis and is used for its analgesic, antipyretic, and anti-inflammatory properties. mdpi.comresearchgate.net A significant portion of current research focuses on using the Flurbiprofen scaffold to synthesize new hybrid molecules with potentially novel or enhanced biological activities. mdpi.commdpi.com
Key research directions include:
Synthesis of Amide Hybrids: Researchers have successfully synthesized new compounds by creating an amide linkage between Flurbiprofen and other pharmacologically active molecules, such as amphetamine or coumarin (B35378) derivatives. mdpi.commdpi.com This strategy aims to combine the therapeutic effects of both parent molecules into a single new chemical entity.
Exploring New Therapeutic Applications: By modifying the carboxylic acid group of Flurbiprofen—a modification that leads to structures analogous to this compound—researchers are investigating potential applications beyond inflammation, including anticancer and immunotherapeutic roles. researchgate.netacs.org
The compound this compound can be considered a direct analogue or potential metabolite of Flurbiprofen-related structures. Therefore, its scientific interest lies in its potential to exhibit similar biological activities or to serve as a key intermediate in the synthesis of more complex derivatives based on the fluorinated biphenyl core. The table below summarizes key Flurbiprofen analogues that have been synthesized and studied.
| Compound Name | Synthetic Approach | Potential Significance |
| (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | DCC-mediated coupling of Flurbiprofen and amphetamine mdpi.comresearchgate.net | Creation of a new hybrid molecule with potential dual biological activity. mdpi.com |
| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Reaction of Flurbiprofen acyl chloride with 7-amino-4-methylcoumarin (B1665955) mdpi.comresearchgate.net | A bio-functional hybrid combining the properties of an NSAID and a coumarin scaffold. mdpi.com |
This ongoing research highlights the robust potential of the 2-fluoro-1,1'-biphenyl-4-yl scaffold as a platform for developing novel bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJAIPNQFNPHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 2 Fluoro 1,1 Biphenyl 4 Yl Ethanol and Its Derivatives
Advanced Synthetic Routes to the 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol Core Structure
The synthesis of the this compound scaffold is a multi-step process that hinges on two critical stages: the formation of the central biphenyl (B1667301) bond and the subsequent generation of the ethanol (B145695) side chain.
Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl Formation
The construction of the 2-fluoro-1,1'-biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. mdpi.comnih.govnih.gov This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.
A typical approach involves the coupling of an appropriately substituted aryl bromide or iodide with a corresponding phenylboronic acid. For instance, the synthesis of the ketone precursor, 1-(2-fluoro-1,1'-biphenyl-4-yl)ethanone, can be accomplished by reacting 1-(4-bromophenyl)ethanone with 2-fluorophenylboronic acid. researchgate.net The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). researchgate.netbeilstein-journals.org The choice of solvent, catalyst, and base is crucial for optimizing the reaction yield and minimizing side products. nih.govresearchgate.net
Reductive Synthesis Approaches for the Ethanol Moiety
Once the ketone precursor, 1-(2-fluoro-1,1'-biphenyl-4-yl)ethanone, is synthesized, the final step to obtain the target alcohol is the reduction of the carbonyl group (C=O) to a hydroxyl group (CH-OH). This transformation is a cornerstone of organic synthesis and can be achieved through various reductive methods.
A common and effective method for this type of ketone reduction is the use of sodium borohydride (B1222165) (NaBH₄). blogspot.comscribd.comgravitywaves.com This reagent is a mild and selective reducing agent that readily converts ketones to secondary alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. blogspot.comscribd.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a weak acid neutralizes the resulting borate (B1201080) ester to yield the final alcohol product, this compound. gravitywaves.com Other more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) could also be employed, though NaBH₄ often provides an excellent balance of reactivity, selectivity, and operational simplicity for this transformation. researchgate.net
Synthesis of Chemically Modified Analogues and Derivatives of this compound
The modification of a core structure is a key strategy in medicinal chemistry to develop analogues with improved properties. Many derivatives are synthesized from the closely related and commercially available compound, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, also known as flurbiprofen (B1673479).
Esterification and Hydrazinolysis Reactions of Related Biphenyl Propanoic Acids
Esterification of the carboxylic acid group in flurbiprofen is a common first step for further derivatization. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The resulting ester can then undergo hydrazinolysis by reacting with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction substitutes the alkoxy group of the ester with a hydrazinyl group, forming a propanohydrazide. This hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds.
Amide Linkage Formation in this compound Derivatives
The formation of an amide bond is one of the most important reactions in the synthesis of pharmaceuticals. Starting from flurbiprofen, amides can be readily prepared by coupling the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid must first be "activated".
Two common methods for this activation are:
Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride. This acyl chloride then readily reacts with an amine to form the amide bond.
Use of Coupling Reagents: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. nih.govscielo.brmdpi.com These reagents activate the carboxylic acid in situ, allowing it to be attacked by the amine nucleophile to form the amide. libretexts.orgchemistrysteps.com This method is often preferred for its mild reaction conditions. mdpi.com For example, flurbiprofen has been successfully coupled with various amines, including substituted pyridinamines and trimetazidine, using DCC or EDCI. nih.govmdpi.comdiva-portal.org
Heterocyclic Ring Incorporations onto the Biphenyl-Ethanol Scaffold
The biphenyl scaffold of flurbiprofen serves as an excellent starting point for the synthesis of more complex molecules incorporating heterocyclic rings, which are prevalent in many biologically active compounds. The propanohydrazide derivative, mentioned in section 2.2.1, is a particularly useful intermediate for this purpose.
For example, the hydrazide can be cyclized with various reagents to form five-membered heterocycles. Reaction with carbon disulfide (CS₂) in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings. nih.gov Condensation of the hydrazide with aldehydes or ketones produces hydrazones, which can be further cyclized or used as ligands. Furthermore, intramolecular cyclization reactions of amide derivatives of flurbiprofen can be used to generate fused heterocyclic systems, such as N-flurbiprofen-substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com These synthetic routes open up a vast chemical space, allowing for the creation of diverse libraries of compounds for biological screening. scinito.ai
Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency
The adoption of microwave-assisted synthesis has marked a significant advancement in organic chemistry, offering substantial improvements over conventional heating methods. mdpi.comajrconline.org Microwave chemistry utilizes the efficient heating of materials through dielectric heating, which involves the direct coupling of microwave energy with molecules possessing a dipole moment within the reaction mixture. anton-paar.comucl.ac.uk This process, driven by mechanisms like dipolar polarization and ionic conduction, results in a rapid and uniform rise in temperature throughout the reaction medium. anton-paar.comresearchgate.net Consequently, chemical reactions are often dramatically accelerated, leading to significantly shorter reaction times, increased product yields, and improved purity by minimizing the formation of side products. mdpi.comsemanticscholar.org These advantages are particularly beneficial in the multi-step synthesis of complex molecules like this compound and its derivatives.
A critical step in the synthesis of these compounds is the formation of the 2-fluoro-1,1'-biphenyl core structure. The Suzuki-Miyaura cross-coupling reaction is a premier method for creating this crucial C-C bond. nih.gov The application of microwave irradiation to Suzuki reactions has proven to be highly effective, facilitating rapid and efficient coupling of aryl halides with arylboronic acids. nih.gov Research has demonstrated that microwave-assisted protocols can reduce reaction times for Suzuki couplings from hours to mere minutes, while often requiring lower catalyst loading. semanticscholar.org For instance, the synthesis of various biaryls has been achieved with rapid reaction times in aqueous media under microwave irradiation, highlighting the method's efficiency and environmental benefits. nih.gov
The advantages of microwave assistance extend to subsequent transformations of the fluoro-biphenyl core. In the synthesis of derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen), a close structural analog of the target compound, microwave irradiation has been successfully employed to enhance the efficiency of key steps. nih.gov Specifically, the esterification of flurbiprofen and the subsequent hydrazinolysis to form 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide were significantly improved. nih.gov The use of microwaves played a pivotal role in minimizing reaction times and substantially increasing the yields of these transformations. nih.gov For example, the reaction yield for the esterification step increased from 82% with conventional heating to 98.81% under microwave irradiation, while the hydrazinolysis yield improved from 74.94% to 95.12%. nih.gov
The following interactive table summarizes the comparative efficiency of conventional versus microwave-assisted methods for key transformations in the synthesis of flurbiprofen derivatives. nih.gov
| Synthetic Step | Heating Method | Reaction Time | Yield (%) |
| Esterification | Conventional | > 2 hours | 82.00 |
| Esterification | Microwave | 5-10 minutes | 98.81 |
| Hydrazinolysis | Conventional | > 3 hours | 74.94 |
| Hydrazinolysis | Microwave | 15-20 minutes | 95.12 |
Furthermore, the efficiency of microwave-assisted Suzuki-Miyaura reactions for producing fluorinated biphenyl scaffolds is well-documented. Various studies have optimized conditions to achieve high conversion rates in short time frames. The table below presents findings from different microwave-assisted Suzuki coupling reactions used to synthesize fluorinated biphenyls, showcasing the enhanced efficiency.
| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Microwave Conditions | Time | Yield/Conversion (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | EtOH/H₂O | 60 W | 2 min | 99 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Toluene | 110 °C | 3 h | ~95 |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | EtOH/H₂O | 135 °C | 40 min | >90 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 °C | 15 min | >90 |
Structure Activity Relationship Sar and Structural Modification Studies for 1 2 Fluoro 1,1 Biphenyl 4 Yl Ethanol Analogues
Design Principles for Modulating Biological Activities of Biphenyl-Ethanol Derivatives
The design of biphenyl-ethanol derivatives is guided by several key principles aimed at enhancing potency, selectivity, and metabolic stability. A primary strategy involves modifying the core structure to amplify a specific desired biological activity while simultaneously reducing or eliminating off-target effects. nih.govresearchgate.net For instance, research on flurbiprofen (B1673479) analogues has focused on increasing their potency for inhibiting β-amyloid (Aβ42) secretion, relevant to Alzheimer's disease, while removing the cyclooxygenase (COX) inhibition that causes gastrointestinal toxicity. nih.govresearchgate.net
The incorporation of fluorine is a cornerstone of the design process for these compounds. Due to its small size and high electronegativity, fluorine can significantly alter the physicochemical properties of a molecule. tandfonline.commdpi.com Strategic placement of fluorine atoms can:
Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, prolonging the compound's half-life. nih.govnih.gov
Improve Binding Affinity: Fluorine can increase lipophilicity, which may enhance membrane permeation and binding to target proteins. tandfonline.com It can also participate in favorable multipolar interactions with amino acid residues in a protein's binding site. nih.gov
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for bioavailability and target interaction. tandfonline.commdpi.com
Another key design principle involves the modification of the ethanol (B145695) side chain. In related profen-class drugs, converting the carboxylic acid to amides, esters, or other functional groups has been shown to dramatically alter the biological activity profile, often leading to new therapeutic applications. tandfonline.comnih.gov This principle suggests that modifying the hydroxyl group of the ethanol moiety in 1-(2-fluoro-1,1'-biphenyl-4-yl)ethanol could be a fruitful strategy for discovering novel bioactivities.
Positional and Substituent Effects on Bioactivity Profiles
The biological activity of biphenyl-ethanol analogues is highly sensitive to the position and nature of substituents on the biphenyl (B1667301) rings. The existing 2-fluoro substituent is known to be crucial for the activity of many related compounds. Studies on other biphenyl derivatives have shown that the position of fluorine is critical; for example, in a series of biphenyl methylene (B1212753) imidazole (B134444) CYP17 inhibitors, meta-fluoro substitution on the terminal phenyl ring improved activity, whereas ortho-substitution was detrimental. nih.gov
SAR investigations on flurbiprofen analogues, where the terminal phenyl ring was modified, have provided detailed insights. These studies aimed to increase inhibitory potency on Aβ42 secretion. The findings can be extrapolated to understand how similar changes might affect this compound analogues.
Table 1: Effect of Terminal Phenyl Ring Substitution on Aβ42 Inhibition for Flurbiprofen Analogues Data inferred from qualitative descriptions in research on flurbiprofen analogues. nih.govresearchgate.net
| Compound Structure (Analogue of Flurbiprofen) | Substitution on Terminal Phenyl Ring | Relative Aβ42 Inhibitory Potency |
| Flurbiprofen | None | Baseline |
| Analogue 1 | 4'-Methoxy (-OCH₃) | Increased |
| Analogue 2 | 4'-Hydroxy (-OH) | Increased |
| Analogue 3 | 4'-Methyl (-CH₃) | Increased |
| Analogue 4 | 4'-Trifluoromethyl (-CF₃) | Significantly Increased |
These findings indicate that introducing small, electron-donating or strongly electron-withdrawing groups at the para position of the terminal phenyl ring can enhance biological activity. Specifically, the trifluoromethyl group, a strong electron-withdrawing group, was particularly effective. nih.gov This suggests that substituents capable of engaging in specific electronic or hydrophobic interactions within the target's binding pocket are beneficial.
Furthermore, modifications at the alpha position of the side chain (the carbon bearing the hydroxyl group in the ethanol moiety) are critical. In flurbiprofen studies, appropriate substitutions at this position led to the complete removal of anti-COX activity, demonstrating that this position is key to modulating target selectivity. nih.govresearchgate.net
Stereochemical Influences on Activity in Chiral this compound Analogues
This compound contains a chiral center at the carbon atom bonded to the hydroxyl group. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
This stereoselectivity is evident in the parent compound's analogue, flurbiprofen. The anti-inflammatory activity, which arises from COX inhibition, is attributed almost exclusively to the S-(+)-enantiomer. mdpi.com However, both the R- and S-enantiomers can possess analgesic properties. mdpi.com This divergence in activity underscores the importance of evaluating each enantiomer of a chiral compound separately.
The metabolic fate of enantiomers can also differ. For many profen drugs, the inactive R-enantiomer undergoes metabolic chiral inversion to the active S-enantiomer in the body. However, in the case of flurbiprofen, this inversion from the R- to the S-form is very limited. viamedica.pl This implies that the activity of a racemic mixture of flurbiprofen is primarily due to the S-enantiomer it already contains.
These findings have direct implications for chiral this compound analogues. It is highly probable that the (R)- and (S)-enantiomers of these ethanol derivatives will display distinct biological profiles. One enantiomer may be significantly more potent or exhibit a different type of activity altogether compared to the other. Therefore, the synthesis and biological evaluation of enantiomerically pure forms are essential for a complete understanding of their SAR and for the development of optimized, single-enantiomer therapeutic agents. chemrxiv.orgchemrxiv.org
Table 2: Properties of Flurbiprofen Enantiomers
| Enantiomer | Primary Anti-Inflammatory (COX) Activity | Analgesic Activity | Metabolic Chiral Inversion |
| (S)-Flurbiprofen | High | Yes | N/A |
| (R)-Flurbiprofen | Negligible | Yes | Limited conversion to (S)-form viamedica.pl |
Mechanistic Investigations of Biological Activities of 1 2 Fluoro 1,1 Biphenyl 4 Yl Ethanol Derivatives in Vitro and Preclinical in Vivo Models
Analgesic Modulatory Mechanisms of 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol Derivatives
Derivatives of this compound, particularly its carboxylic acid analogue Flurbiprofen (B1673479), are recognized for their potent analgesic effects. mdpi.com The primary mechanism underlying this activity is the inhibition of prostaglandin (B15479496) synthesis. mdpi.com Prostaglandins are lipid compounds that play a crucial role in signaling pain and inflammation. By blocking the cyclooxygenase (COX) enzymes responsible for prostaglandin production, these compounds effectively reduce pain and inflammation.
Flurbiprofen exists as a racemic mixture of R-(-)- and S-(+)-enantiomers. The S-(+)-enantiomer is primarily responsible for the anti-inflammatory effects through COX inhibition, though both enantiomers may contribute to the analgesic activity. mdpi.com Research into related biphenyl (B1667301) derivatives has also explored modifications to separate the analgesic properties from the COX-inhibiting, anti-inflammatory effects to potentially reduce gastrointestinal side effects associated with traditional NSAIDs.
Antimicrobial Efficacy and Underlying Mechanisms of Action for Biphenyl-Ethanol Analogues
Biphenyl compounds, including analogues of this compound, have demonstrated notable antimicrobial properties. Their mechanism of action often involves the disruption of bacterial cell membranes. For instance, some biphenylglyoxamide-based mimics of antimicrobial peptides have been shown to act as bacterial membrane disruptors. nih.gov The general mechanism for alcohol-based antimicrobials involves the denaturation of proteins and solubilization of lipids, which requires water to be effective. contecinc.com
Evaluation Against Gram-Positive Bacterial Strains
Biphenyl derivatives have shown significant efficacy against a range of Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov
Several studies have quantified this activity using the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For example, the biphenyl derivative 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed potent activity against MRSA with a MIC value as low as 3.13 μg/mL. nih.gov Another study identified Protosappanins A and B, two biphenyl compounds, as active against S. aureus and MRSA, with MIC values of 64 mg/L and 128 mg/L, respectively. nih.gov A chloro-substituted quaternary ammonium (B1175870) iodide salt (15c) from a series of biphenylglyoxamide mimics was effective against Staphylococcus aureus with a MIC of 8 μM. nih.gov
Evaluation Against Gram-Negative Bacterial Strains
While generally more effective against Gram-positive bacteria, certain biphenyl derivatives have also demonstrated activity against Gram-negative pathogens. The outer membrane of Gram-negative bacteria typically provides a more robust barrier against antimicrobial agents. nih.gov
However, studies have reported some success. For instance, compounds like 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed inhibitory activity comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.gov The biphenylglyoxamide salt 15c was also active against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 16 μM and 63 μM, respectively. nih.gov Structure-activity relationship studies suggest that a biphenyl backbone is important for Gram-negative antibacterial activity. nih.gov
Antifungal Activity Assessment
The biphenyl scaffold is also a promising structure for the development of novel antifungal agents. Research has shown that certain biphenyl derivatives exhibit potent activity against clinically relevant fungal pathogens.
One study on biphenyl-2,6-diethanone derivatives found that compound 1e was effective against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC80) of 50 µg/ml. The proposed mechanism involved the reduction of melanin (B1238610) and laccase activity in the fungus. researchgate.net In another study, a series of novel biphenyl imidazole (B134444) derivatives showed excellent activity against Candida albicans and Cryptococcus neoformans, with the most promising compounds having MIC values ranging from 0.03125 to 2 μg/mL. nih.gov The mechanism for one of the potent compounds (12g) was identified as the inhibition of the fungal enzyme CYP51, a key enzyme in the biosynthesis of the fungal cell membrane. nih.gov
Antiproliferative and Cytotoxic Activities of Structurally Related Biphenyl Derivatives
Biphenyl derivatives have been a significant area of focus in anticancer drug development due to their demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov
In one study, two novel hydroxylated biphenyl compounds, structurally related to curcumin, showed potent antitumor potential against malignant melanoma cells. nih.gov These compounds, designated as 11 and 12, exhibited strong antiproliferative activity with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively. nih.gov Further investigation revealed that their mechanism of action involves the induction of apoptosis (programmed cell death) and an arrest of the cell cycle at the G2/M transition phase. nih.gov Another study on bis-thiohydantoin derivatives identified compounds with significant antiproliferative effects and the ability to act as epidermal growth factor receptor (EGFR) inhibitors, with IC50 values as low as 90 nM. helsinki.fi
Enzyme Inhibition Studies by this compound Analogues
The primary enzyme inhibition target for the closely related Flurbiprofen is the cyclooxygenase (COX) enzyme, which is central to its anti-inflammatory and analgesic effects. mdpi.com The presence of a fluorine atom in the biphenyl structure can significantly enhance the inhibitory potency of a compound. researchgate.net
Beyond COX inhibition, research has explored other enzymatic targets for Flurbiprofen analogues. In the context of Alzheimer's disease, Flurbiprofen was found to selectively inhibit the secretion of beta-amyloid (Aβ42), a key component of amyloid plaques in the brain. Scientists have synthesized new Flurbiprofen analogues with the goal of increasing this Aβ42 inhibitory potency while designing out the anti-COX activity to avoid its associated side effects. This highlights the potential for biphenyl structures to be tailored for high-specificity enzyme inhibition.
Furthermore, some biphenyl imidazole derivatives have been identified as potent inhibitors of fungal CYP51, a cytochrome P450 enzyme essential for fungal cell membrane integrity. nih.gov This demonstrates the versatility of the biphenyl scaffold in targeting a diverse range of enzymes across different therapeutic areas.
Urease Inhibition Profiling
Derivatives of this compound have been investigated for their potential to inhibit urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. In a study focused on developing potent urease inhibitors, a series of novel oxadiazole derivatives based on the (S)-flurbiprofen nucleus were synthesized and evaluated. Flurbiprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) structurally related to this compound.
The synthesized compounds were tested for their in vitro urease inhibitory potential, with thiourea (B124793) used as a standard inhibitor. Several of the flurbiprofen-oxadiazole derivatives demonstrated excellent inhibitory activity against the urease enzyme, with some compounds showing significantly greater potency than the standard. For instance, fourteen of the twenty-eight synthesized compounds exhibited IC50 values ranging from 12 ± 0.9 to 20 ± 0.5 μM, which is superior to the IC50 value of thiourea (22 ± 2.2 μM). researchgate.netnih.gov
The most potent compound in the series was found to be compound 20 , with an IC50 value of 12 ± 0.9 μM. researchgate.net The enhanced potency of this particular derivative was attributed to the presence of a methoxy (B1213986) (-OCH3) group at the ortho position of the benzene (B151609) ring. researchgate.net Molecular docking studies were also conducted to understand the interaction between these active compounds and the urease enzyme's active site. The results from these computational studies supported the experimental findings, showing that the most potent compounds had lower docking scores and better interactions with the enzyme compared to the standard. researchgate.netnih.gov
The structure-activity relationship (SAR) analysis of these derivatives indicated that the nature and position of substituents on the benzene ring played a crucial role in their urease inhibitory activity. researchgate.net Specifically, electron-donating groups were found to enhance the inhibitory potential of the compounds. researchgate.net This research highlights the potential of modifying the this compound scaffold to develop novel and potent urease inhibitors.
Table 1: Urease Inhibition by (S)-Flurbiprofen-Oxadiazole Derivatives
| Compound | IC50 (μM) |
|---|---|
| 20 | 12 ± 0.9 |
| 26 | 13 ± 0.5 |
| 30 | 14 ± 0.8 |
| 24 | 15 ± 0.3 |
| 21 | 16 ± 0.7 |
| 16 | 17 ± 0.6 |
| 28 | 18 ± 0.4 |
| 31 | 19 ± 0.2 |
| 32 | 20 ± 0.5 |
| Thiourea (Standard) | 22 ± 2.2 |
Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Dual Inhibition
A significant area of research for derivatives of this compound has been the development of dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. This approach is aimed at creating potent analgesic and anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.
One notable derivative, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), has been identified as a dual-action FAAH and substrate-selective COX inhibitor. tandfonline.com Flu-AM4 acts as a competitive and reversible inhibitor of FAAH with a Ki value of 13 nM. tandfonline.com In vivo studies in animal models of prolonged and neuropathic pain demonstrated that Flu-AM4 was active and also reduced the spinal expression of iNOS, COX-2, and NFκB in the neuropathic model. tandfonline.com
Another derivative, the N-(3-methylpyridin-2-yl)amide of flurbiprofen (Flu-AM1), also exhibited dual inhibitory activity. Flu-AM1 inhibited FAAH-catalysed hydrolysis of anandamide (B1667382) with an IC50 value of 0.44 µM, a significant increase in potency compared to the parent compound flurbiprofen (IC50 = 29 µM). nih.gov Both enantiomers of Flu-AM1, (R)- and (S)-, inhibited rat FAAH with similar potencies (IC50 values of 0.74 and 0.99 μM, respectively). nih.gov Flu-AM1 also retained COX inhibitory activity, with flurbiprofen being approximately 2-3 fold more potent than Flu-AM1 in the COX assays. nih.gov
Furthermore, a hybrid molecule, ARN2508, was designed by merging the key pharmacophoric elements of a FAAH inhibitor and flurbiprofen. researchgate.netnih.gov The (S)-enantiomer of ARN2508 was found to be a highly potent inhibitor of both COX-1 (IC50 = 0.2 nM) and FAAH (IC50 = 9.4 nM). researchgate.net Mechanistic studies suggest that ARN2508 inhibits FAAH through covalent modification of the catalytic Ser241, while it blocks COX enzymes via a noncovalent mechanism. nih.gov
Table 2: FAAH and COX Inhibition by this compound Derivatives
| Compound | FAAH Inhibition | COX-1 Inhibition (IC50) | COX-2 Inhibition |
|---|---|---|---|
| Flu-AM4 | Ki = 13 nM (competitive, reversible) | - | Substrate-selective inhibition |
| Flu-AM1 | IC50 = 0.44 µM | - | - |
| (R)-Flu-AM1 | IC50 = 0.74 µM | - | - |
| (S)-Flu-AM1 | IC50 = 0.99 µM | - | - |
| (S)-ARN2508 | IC50 = 9.4 nM | IC50 = 0.2 nM | - |
| Flurbiprofen | IC50 = 29 µM | - | - |
Modulation of Protein Aggregation Pathways, such as Amyloidogenesis
Derivatives of this compound have been investigated for their potential to modulate protein aggregation pathways, particularly those involved in amyloidogenesis, which is a hallmark of Alzheimer's disease. The focus of this research has been on the ability of these compounds to selectively lower the levels of the 42-amino-acid form of amyloid-β protein (Aβ42), a key pathogenic species in the disease.
In the pursuit of more potent and selective Aβ42-lowering agents with improved safety profiles, numerous flurbiprofen analogues have been synthesized and evaluated. researchgate.netacs.org Modifications at the terminal phenyl ring of the flurbiprofen structure led to an increased inhibitory potency on Aβ42 secretion, while substitutions at the alpha position allowed for the complete removal of anti-COX activity. researchgate.netacs.org For example, new analogues such as CHF5022, CHF5074, CHF5096, and CHF5105 were found to be up to 15 times more potent in inhibiting Aβ42 release than flurbiprofen, with an IC50 of 305 µM for the parent drug. researchgate.net Importantly, these compounds did not inhibit COX-1 activity at concentrations that significantly reduced Aβ42 levels. researchgate.net
Another approach involved the development of a nitric oxide (NO)-donating prodrug of flurbiprofen, HCT-1026. nih.gov This compound demonstrated a complex, concentration-dependent effect on Aβ1-42 levels in vitro. At lower concentrations, HCT-1026 acted as a selective amyloid-lowering agent with greater potency than flurbiprofen itself. nih.gov
Other Investigated Biological Activities in Preclinical Settings
Beyond the well-established anti-inflammatory effects and the more recently explored activities in urease inhibition, dual FAAH/COX inhibition, and modulation of amyloidogenesis, derivatives of this compound have been investigated for a range of other biological activities in preclinical settings.
Antioxidant Activity: Novel flurbiprofen derivatives have been synthesized and evaluated for their potential as antioxidant agents. In one study, five new compounds created by combining flurbiprofen with various substituted 2-phenethylamines were assessed for their hydrogen peroxide scavenging activity (HPSA). The IC50 values for these derivatives ranged from 143.54 µmol/L to 223.44 µmol/L, demonstrating their antioxidant capabilities. nih.gov
Anti-inflammatory and Antitryptic Activity: The same series of flurbiprofen-phenethylamine derivatives also exhibited significant in vitro anti-inflammatory activity, as measured by the inhibition of albumin denaturation. The IC50 values for this activity ranged from 173.74 µmol/L to 198.37 µmol/L, indicating higher activity compared to the parent drug, flurbiprofen. nih.gov Furthermore, these compounds were evaluated for their antitryptic activity, a measure of their potential to inhibit serine proteases involved in inflammation. The IC50 values for antitryptic activity varied, with some derivatives showing significantly higher activity than flurbiprofen. nih.gov
Tyrosinase Inhibition and Cytotoxic Effects: In a different line of investigation, a series of fifteen novel flurbiprofen urea (B33335) derivatives bearing a thiadiazole ring were synthesized and evaluated for their effects on tyrosinase, an enzyme involved in melanin production. One of the compounds, 3c , was identified as the strongest inhibitor with an IC50 value of 68.0 μM against tyrosinase. tandfonline.com The same study also assessed the cytotoxic effects of these derivatives on several cancer cell lines. Compound 3l showed the highest cytotoxicity on HT-29 colorectal carcinoma cells (IC50 = 14.11 μM), compound 3o was most potent against HepG2 hepatocellular carcinoma cells (IC50 = 4.22 μM), and compound 3j exhibited the strongest effect on B16F10 melanoma cells (IC50 = 7.55 μM). tandfonline.com
Table 3: Other Preclinical Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Most Active Compound | IC50 Value |
|---|---|---|---|
| Flurbiprofen-phenethylamines | Antioxidant (HPSA) | 4c | 143.54 µmol/L |
| Anti-inflammatory (Albumin Denaturation) | - | 173.74 - 198.37 µmol/L | |
| Antitryptic Activity | 4e | 197.92 µmol/L | |
| Flurbiprofen-thiadiazole ureas | Tyrosinase Inhibition | 3c | 68.0 µM |
| Cytotoxicity (HT-29) | 3l | 14.11 µM | |
| Cytotoxicity (HepG2) | 3o | 4.22 µM |
Computational Chemistry and Molecular Modeling in Research on 1 2 Fluoro 1,1 Biphenyl 4 Yl Ethanol and Its Analogues
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for understanding how a ligand, such as 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol or its analogues, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand into the binding site of the target receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of similar bioactive compounds, docking simulations have been used to evaluate inhibitory potential against specific targets like the penicillin-binding proteins of Staphylococcus aureus or the main protease of SARS-CoV-2. mdpi.comnih.gov The binding energy, calculated in kcal/mol, is a key metric, with lower values indicating a more stable complex and potentially higher biological activity. nih.govmdpi.com
In the context of fluoro-biphenyl analogues, structure-based design approaches have utilized computational docking to screen libraries of novel compounds against their targets. nih.govnih.gov These studies often find that designed fluoro-analogues can exhibit better docking energy scores than the parent compounds, suggesting enhanced binding to the target. nih.govnih.gov The docking poses can reveal how the fluorine atom and the biphenyl (B1667301) rings fit into the binding pocket, guiding further structural modifications to improve potency. nih.gov
Table 1: Example of Molecular Docking Simulation Results for a Ligand This table is illustrative, based on typical data from docking studies.
| Parameter | Value | Unit |
|---|---|---|
| Binding Affinity | -8.5 | kcal/mol |
| Inhibition Constant (Ki) | 3.74 | µM |
| Interacting Residues | TYR-12, SER-80, LYS-15 | - |
| Hydrogen Bonds | 3 | Count |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. mdpi.comnih.gov It is widely applied to study compounds like this compound to understand their electronic properties and chemical reactivity.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule; a smaller energy gap suggests higher reactivity. nih.govmdpi.com
Furthermore, DFT is used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, a high electrophilicity index indicates a molecule is a strong electron acceptor. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Studies on fluorinated aromatic compounds show that the addition of fluorine can significantly alter the electronic properties of the molecule. nih.gov
Table 2: Quantum Chemical Parameters Calculated via DFT This table presents typical parameters derived from DFT calculations for a bioactive molecule.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.71 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.04 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.67 |
| Hardness (η) | Resistance to change in electron distribution | 1.83 |
| Softness (S) | Reciprocal of hardness | 0.54 |
| Electronegativity (χ) | Power of an atom to attract electrons | 4.88 |
Conformational Analysis and Tautomeric Preference Elucidation
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformation is essential as it often dictates biological activity.
The presence of a fluorine atom can significantly influence conformational preferences through stereoelectronic effects, such as the gauche effect. rsc.orgnih.gov Theoretical investigations combined with NMR spectroscopy have been used to study the conformational isomerism in related fluoro-substituted compounds like 2-fluorobenzaldehyde (B47322) and 1-(4-bromophenyl)-2-fluoroethanol. rsc.orgrsc.org These studies often reveal that the relative stability of different conformers (e.g., trans vs. gauche) is dependent on the solvent's polarity. rsc.org For instance, in 1-(4-bromophenyl)-2-fluoroethanol, the gauche rotamer, where the fluorine is gauche to the hydroxyl group, is favored in all solvents studied. rsc.org Ab initio molecular orbital calculations are employed to predict the energies of these conformers, providing a comprehensive understanding of their stability. rsc.org
Table 3: Relative Conformer Energies for a Fluoroethanol Analogue Data adapted from studies on 1-(4-bromophenyl)-2-fluoroethanol, illustrating solvent-dependent stability. rsc.org
| Conformer Pair | Solvent | Relative Energy (ΔE) (kcal/mol) |
|---|---|---|
| gg–gt | CCl4 | 1.6 |
| gg–gt | DMSO | 0.5 |
| tg–gt | CCl4 | 1.0 |
Prediction of Molecular Properties for Biological Activity Correlation
A primary goal of computational chemistry in drug research is to establish a correlation between calculated molecular properties and observed biological activity. This relationship, often formalized in Quantitative Structure-Activity Relationship (QSAR) models, allows for the prediction of the activity of novel, unsynthesized compounds.
Properties derived from both molecular docking and DFT calculations serve as valuable descriptors in these models. For example, the binding energy from docking simulations is a direct theoretical measure of a ligand's affinity for its target, which is expected to correlate with its inhibitory activity. mdpi.com Similarly, electronic properties calculated by DFT, such as the HOMO-LUMO energy gap, dipole moment, and various reactivity indices, can be linked to a molecule's pharmacokinetic profile and mechanism of action. mdpi.comnih.gov The stability and charge delocalization within a molecule, which can be assessed by Natural Bond Orbital (NBO) analysis, also play a role in its biological function. nih.gov By analyzing these computed properties across a series of analogues, researchers can identify the key molecular features that govern biological activity, thereby guiding the design of more potent and selective therapeutic agents.
Table 4: Correlation of Predicted Molecular Properties with Biological Activity This table illustrates how different computational parameters are often correlated with biological outcomes.
| Computational Property | Method | Potential Biological Correlation |
|---|---|---|
| Binding Energy | Molecular Docking | Potency, Inhibition Constant (Ki) |
| HOMO-LUMO Gap | DFT | Chemical Reactivity, Metabolic Stability |
| Electrophilicity Index (ω) | DFT | Reactivity with biological nucleophiles |
| Dipole Moment | DFT | Membrane permeability, solubility |
Advanced Analytical Methodologies for the Characterization of 1 2 Fluoro 1,1 Biphenyl 4 Yl Ethanol and Its Research Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(2-fluoro-1,1'-biphenyl-4-yl)ethanol derivatives. weebly.comslideshare.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. researchgate.net
In the analysis of flurbiprofen-derived amides, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, ¹H and ¹³C NMR spectra are crucial for confirming the structure. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a derivative, aromatic protons of the biphenyl (B1667301) system typically appear as a complex multiplet in the downfield region (δ 7.30–7.79 ppm). mdpi.com Protons on the aliphatic chain, such as the quartet observed for the hydrogen on the enantiomeric carbon (at δ 3.96 ppm), and the doublets for methyl groups (e.g., at δ 1.50 ppm), provide direct evidence of the compound's specific structure. mdpi.com The integration of these signals confirms the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment. In a flurbiprofen (B1673479) amide derivative, the carbonyl (C=O) carbon of the amide group is readily identifiable by its characteristic downfield shift (δ 172.23 ppm). mdpi.com The carbon atom bonded to the fluorine atom exhibits splitting due to C-F coupling, a key feature in identifying fluorinated compounds (e.g., ¹JCF = 245.4 Hz). mdpi.com Aromatic carbons resonate in a predictable range (δ 115–160 ppm), while aliphatic carbons appear in the upfield region of the spectrum. mdpi.com
The following table summarizes typical NMR data for a research derivative of this compound.
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source |
|---|---|---|---|
| ¹H | 10.60 (s) | NH (Amide) | mdpi.com |
| ¹H | 7.30-7.79 (m) | Aromatic Protons | mdpi.com |
| ¹H | 3.96 (q) | CH (on enantiomeric carbon) | mdpi.com |
| ¹H | 1.50 (d) | CH₃ | mdpi.com |
| ¹³C | 172.23 | C=O (Amide) | mdpi.com |
| ¹³C | 159.35 (d, ¹JCF = 245.4 Hz) | C-F | mdpi.com |
| ¹³C | 115.24 (d, ²JCF = 23.0 Hz) | Aromatic C adjacent to C-F | mdpi.com |
| ¹³C | 46.30 | CH (aliphatic) | mdpi.com |
| ¹³C | 18.61 | CH₃ | mdpi.com |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence.
For derivatives of this compound, HRMS using techniques like electrospray ionization (ESI) is employed to verify the successful synthesis of the target molecule. mdpi.com The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule. The experimentally determined monoisotopic mass is then compared to the calculated theoretical mass for the expected molecular formula. A very small mass error, typically measured in parts per million (ppm), provides strong evidence for the proposed structure. mdpi.com For example, the HRMS analysis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide showed a found mass of 262.1918, which corresponds closely to the calculated mass of 262.1920 for the formula C₂₄H₂₅FNO⁺, with a mass error of just -0.55 ppm. mdpi.com
| Compound Derivative | Molecular Formula | Calculated m/z | Found m/z | Mass Error (ppm) | Source |
|---|---|---|---|---|---|
| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | C₂₄H₂₅FNO⁺ | 262.1920 | 262.1918 | -0.55 | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are used to identify the functional groups and chromophoric systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Specific functional groups have characteristic absorption frequencies. In the analysis of a flurbiprofen amide derivative, the IR spectrum clearly indicates the presence of an N-H bond (νmax at 3320 cm⁻¹), aromatic C-H bonds (3063 cm⁻¹), aliphatic C-H bonds (2962 cm⁻¹), and a strong absorption for the amide carbonyl (C=O) group (1643 cm⁻¹). mdpi.com Aromatic C=C stretching vibrations are also observed in the 1627-1484 cm⁻¹ region. mdpi.com The presence of an alcohol O-H group in this compound itself would be expected to produce a broad and intense band in the range of 3400 to 3650 cm⁻¹. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores in a molecule. The biphenyl moiety in this compound and its derivatives acts as a strong chromophore. A research derivative showed a maximum absorption (λmax) at 260 nm, which is characteristic of the electronic transitions within the conjugated aromatic system. mdpi.com
| Technique | Absorption | Functional Group Assignment | Source |
|---|---|---|---|
| IR | 3320 cm⁻¹ | N-H stretch (amide) | mdpi.com |
| IR | 3063 cm⁻¹ | Aromatic C-H stretch | mdpi.com |
| IR | 2962 cm⁻¹ | Aliphatic C-H stretch | mdpi.com |
| IR | 1643 cm⁻¹ | C=O stretch (amide) | mdpi.com |
| IR | 1627-1484 cm⁻¹ | Aromatic C=C stretch | mdpi.com |
| UV-Vis | λmax = 260 nm | π → π* transition in biphenyl system | mdpi.com |
Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures.
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. researchgate.net The observation of a single spot on a TLC plate suggests the presence of a single major component. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a sample and to separate components of a mixture, including stereoisomers. nih.gov In the synthesis of derivatives of this compound, HPLC analysis is performed to confirm the purity of the final product. mdpi.com It can also be employed in attempts to separate diastereomeric or enantiomeric mixtures, although this can be challenging and may require specialized chiral columns or mobile phase conditions. mdpi.com For example, attempts to separate diastereomeric pairs of a flurbiprofen amide using isocratic elution methods were reported, highlighting the role of HPLC in both purity assessment and challenging separations. mdpi.com
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.
For related biphenyl compounds, such as 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, X-ray crystallography has been used to determine the solid-state structure. researchgate.net A key structural feature of biphenyl systems is the dihedral angle between the two aromatic rings, which was found to be approximately 47° in this related structure. researchgate.net This technique also provides invaluable insight into the intermolecular interactions that govern the crystal packing. In the crystal structure of fluorinated biphenyl derivatives, interactions such as C—H⋯F hydrogen bonds and π–π stacking interactions between adjacent benzene (B151609) rings have been observed. researchgate.net These non-covalent interactions are crucial for understanding the solid-state properties of the material.
Future Research Perspectives and Potential Applications in Academic Chemistry and Biomedicine
Development of Novel 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol-Based Chemotypes
The this compound scaffold serves as a valuable starting point for the generation of new chemotypes with potentially enhanced or entirely new biological activities. The synthesis of derivatives from the closely related compound, (±)-flurbiprofen, highlights the feasibility of modifying the core structure to create novel hybrid molecules. For instance, the reaction of flurbiprofen (B1673479) with other biologically active moieties, such as coumarins, has been successfully demonstrated. mdpi.com This approach, known as molecular hybridization, can lead to the development of compounds with dual or synergistic pharmacological profiles.
Future efforts in this area could focus on:
Derivatization of the hydroxyl group: The secondary alcohol functionality of this compound is a prime site for chemical modification. Esterification, etherification, or replacement with other functional groups could significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic and pharmacodynamic profiles.
Modification of the biphenyl (B1667301) rings: The aromatic rings of the biphenyl scaffold offer opportunities for further substitution. The introduction of various functional groups at different positions could modulate the electronic properties and steric hindrance of the molecule, potentially leading to improved target binding and selectivity. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for synthesizing a variety of fluorinated biphenyl compounds, offering a versatile tool for creating a library of novel derivatives. acs.orgnih.gov
Stereoselective synthesis: As this compound is a chiral molecule, the separate synthesis and biological evaluation of its individual enantiomers are crucial. Often, the biological activity of a chiral drug resides primarily in one enantiomer, while the other may be inactive or even contribute to undesirable side effects.
The development of these novel chemotypes can be guided by structure-activity relationship (SAR) studies to systematically explore the impact of structural modifications on biological activity.
Exploration of New Biological Targets for Biphenyl-Ethanol Scaffolds
While the biphenyl scaffold is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, there is growing evidence that these scaffolds can interact with a variety of other biological targets. nih.govnih.gov This opens up exciting possibilities for the repositioning of existing drugs and the discovery of new therapeutic applications for compounds like this compound.
Future research could investigate the potential of this biphenyl-ethanol scaffold to modulate the activity of:
COX-independent pathways in cancer: Studies on NSAID derivatives have revealed that their antineoplastic activity may not solely depend on COX inhibition. nih.gov Alternative targets such as cyclic guanosine (B1672433) monophosphate phosphodiesterases (cGMP PDEs), the apoptosis inhibitor protein survivin, and peroxisome proliferator-activated receptor γ (PPARγ) are being explored for their role in the anticancer effects of these compounds. nih.gov
Targets in neurodegenerative diseases: The anti-inflammatory properties of NSAIDs have led to investigations into their potential therapeutic role in neurological disorders like Alzheimer's and Parkinson's disease. numberanalytics.com The biphenyl pyrazole (B372694) scaffold, for example, has been shown to inhibit acetylcholinesterase and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease.
Other enzymes and receptors: The biphenyl moiety is a versatile pharmacophore found in drugs targeting a wide range of biological systems. nih.gov For instance, biphenyl derivatives have been developed as inhibitors of the Hsp70-Bim protein-protein interaction in chronic myeloid leukemia and as negative allosteric modulators of the NMDA receptor. acs.orgnih.gov
Screening of this compound and its novel derivatives against a broad panel of biological targets could uncover unexpected activities and pave the way for new therapeutic interventions.
Advancements in Green Chemistry Approaches for Synthesis
The synthesis of chiral alcohols like this compound presents an opportunity to implement and advance green chemistry principles. A key focus in this area is the use of biocatalysis, which offers a more environmentally friendly alternative to traditional chemical methods that often rely on heavy metals and harsh reaction conditions. bibliotekanauki.pl
The biocatalytic reduction of the corresponding ketone, 1-(2-fluoro-1,1'-biphenyl-4-yl)ethanone, is a promising green synthetic route. This can be achieved using:
Whole-cell biocatalysts: Microorganisms and plant cells contain a variety of enzymes, such as alcohol dehydrogenases, that can catalyze the stereoselective reduction of ketones to chiral alcohols with high enantiomeric excess. nih.govsphinxsai.com This approach is advantageous as the cells provide the necessary enzymes and cofactors, which are regenerated through the cell's own metabolism. bibliotekanauki.pl
Isolated enzymes: The use of purified alcohol dehydrogenases offers greater control over the reaction and can lead to very high enantioselectivity. nih.govnih.gov Efficient bienzyme-coupled catalytic systems can be established to regenerate the required cofactors, making the process more economically viable. nih.govnih.gov
Future research in this area should aim to:
Discover and engineer novel enzymes with improved activity, stability, and substrate specificity for the synthesis of this compound and its derivatives.
Develop efficient and scalable biocatalytic processes, potentially utilizing biphasic systems or immobilized enzymes to enhance substrate loading and product recovery. nih.govrsc.org
Integrate biocatalysis into continuous flow reactors for a more sustainable and industrially applicable synthesis. rsc.org
These advancements will not only make the synthesis of this and other chiral alcohols more environmentally benign but also potentially more cost-effective.
Integration of In Silico and Experimental Methodologies for Rational Design
The rational design of novel drugs and chemical probes based on the this compound scaffold can be significantly accelerated through the integration of computational and experimental approaches. wikipedia.org In silico methods can provide valuable insights into the potential interactions of these molecules with biological targets and help to prioritize compounds for synthesis and experimental testing. fums.ac.ir
Key areas where this integrated approach can be applied include:
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various enzymes and receptors. fums.ac.ir This can help in identifying potential biological targets and in guiding the design of more potent and selective inhibitors.
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to design new molecules with improved properties. azolifesciences.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural properties of a series of compounds with their biological activity, providing a predictive tool for designing new and more active derivatives.
Computational Studies of Physicochemical Properties: Computational methods can be used to predict properties such as lipophilicity, solubility, and metabolic stability, which are crucial for the development of drug-like molecules. nih.gov
By combining the predictive power of in silico methods with the empirical data from experimental studies, researchers can adopt a more targeted and efficient approach to the design and development of novel compounds based on the this compound scaffold. This synergy between computational and experimental chemistry holds great promise for the future of drug discovery and development. mdpi.com
Q & A
Q. What are the common synthetic routes for 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol, and how are they optimized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biphenyl core. For example, arylboronic acids and halogenated precursors are coupled under catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent like DME/H₂O) to form the biphenyl scaffold . Subsequent functionalization involves introducing the fluoro group and ethanol moiety. Optimization often focuses on catalyst loading (e.g., 1–5 mol% Pd), reaction temperature (80–110°C), and stoichiometric ratios of coupling partners to minimize side products like homocoupling . Post-synthetic steps, such as reduction of ketones to secondary alcohols (e.g., NaBH₄ in ethanol), are critical for final product purity .
Q. How is the structure of this compound validated experimentally?
X-ray crystallography using programs like SHELXL (for small-molecule refinement) is a gold standard for structural confirmation . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 262.0388 g/mol for C₁₄H₁₃FO) .
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
Q. What are the preliminary biological activities associated with this compound?
Derivatives of biphenyl ethanol scaffolds have shown antifungal, antibacterial, and receptor-modulating activities. For example, analogs with imidazole substituents exhibited antifungal properties in vitro, likely via inhibition of ergosterol biosynthesis . Structure-activity relationship (SAR) studies suggest that the fluoro group enhances metabolic stability and membrane permeability .
Advanced Research Questions
Q. How can computational methods aid in optimizing the compound’s bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like G-protein-coupled receptors (GPCRs) or enzymes. For instance, biphenyl ethanol derivatives bind to vasopressin V1A receptors with Ki values <100 nM, as modeled via ligand-receptor interaction maps . QSAR models further correlate substituent effects (e.g., electron-withdrawing fluoro groups) with activity .
Q. How do reaction conditions influence stereochemical outcomes in its synthesis?
Chiral resolution of the secondary alcohol can be achieved using enzymatic methods (e.g., lipase-catalyzed kinetic resolution) or chiral auxiliaries. For example, Candida antarctica lipase B selectively acylates the (S)-enantiomer in organic solvents, yielding enantiomeric excess (ee) >90% . Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) is another strategy, though fluorine’s steric and electronic effects may require tailored ligands .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Byproduct identification : LC-MS/MS detects low-abundance impurities (e.g., dehalogenated byproducts from Suzuki coupling).
- Fluorine-specific detection : ¹⁹F NMR or ICP-MS quantifies residual fluorine-containing intermediates .
- Crystallinity issues : Poorly crystalline batches may require polymorph screening via powder XRD or DSC .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often stem from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:
- Standardized protocols : Use of reference compounds (e.g., fluconazole for antifungal assays) .
- Metabolic stability assays : Liver microsome studies to differentiate intrinsic activity from pharmacokinetic artifacts .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays .
Methodological Considerations
Q. What are the best practices for environmental impact assessment?
- Biodegradation studies : OECD 301F tests to evaluate microbial breakdown in aqueous systems.
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀ determination) .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures in synthesis .
Q. How are intermediates characterized during multi-step synthesis?
- In-line monitoring : ReactIR tracks reaction progress (e.g., ketone reduction to alcohol).
- Isolation techniques : Flash chromatography or preparative HPLC for polar intermediates.
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify labile functional groups .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 216.25 g/mol | |
| LogP (Octanol-Water) | 3.2 (Predicted via ChemAxon) | |
| Melting Point | 92–94°C (DSC) | |
| Solubility (Water) | 0.15 mg/mL (Shake-flask method) |
Table 2: Comparison of Synthetic Yields Under Different Conditions
| Catalyst System | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ / Na₂CO₃ | 78 | 95 | DME/H₂O, 80°C, 12 h | |
| Pd(OAc)₂ / SPhos | 85 | 98 | Toluene/EtOH, 100°C, 8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
